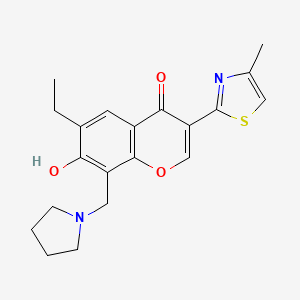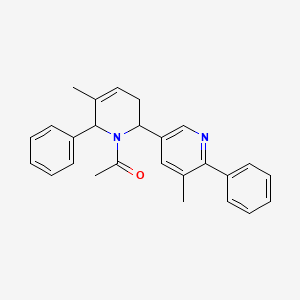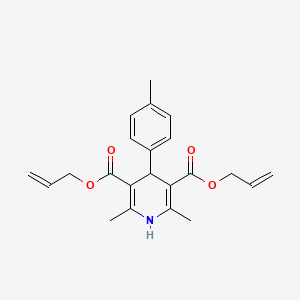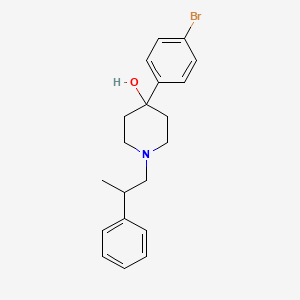
5-amino-N-(3-chlorophenyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-(3-chlorophenyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. This compound is a triazole derivative that has been synthesized using various methods and has been extensively studied for its biological activities and pharmacological properties.
作用機序
The mechanism of action of 5-amino-N-(3-chlorophenyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been reported to act as an inhibitor of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. The compound has also been reported to exhibit antibacterial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
5-amino-N-(3-chlorophenyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. The compound has also been reported to inhibit the growth of various bacterial strains and cancer cells.
実験室実験の利点と制限
One of the main advantages of using 5-amino-N-(3-chlorophenyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. The compound has been shown to exhibit significant biological activities, making it a promising candidate for further development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several future directions for the research on 5-amino-N-(3-chlorophenyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide. One potential direction is to further investigate the compound's mechanism of action and its interactions with various enzymes and receptors. Another direction is to explore the compound's potential as a drug candidate for the treatment of specific diseases such as cancer and bacterial infections. Additionally, further studies are needed to evaluate the compound's toxicity and pharmacokinetic properties.
合成法
The synthesis of 5-amino-N-(3-chlorophenyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide has been reported using different methods. One of the most commonly used methods involves the reaction of 3-chloroaniline and 4-chlorobenzonitrile with sodium azide in the presence of copper (I) iodide as a catalyst. The reaction proceeds via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to give the desired product.
科学的研究の応用
5-amino-N-(3-chlorophenyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit significant biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. The compound has also been evaluated for its potential use as a drug candidate for the treatment of various diseases.
特性
IUPAC Name |
5-amino-N-(3-chlorophenyl)-1-(4-chlorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N5O/c16-9-4-6-12(7-5-9)22-14(18)13(20-21-22)15(23)19-11-3-1-2-10(17)8-11/h1-8H,18H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALCIFQJZLYHBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![dimethyl 5-{[phenyl(phenylthio)acetyl]amino}isophthalate](/img/structure/B5103446.png)
![1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)ethanone hydrochloride](/img/structure/B5103449.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5103459.png)


![N-{1-[1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5103482.png)

![4-[allyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B5103507.png)
![2,7-bis(4-methylphenyl)-5,10-di-2-thienyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5103512.png)
![diethyl 5-({[(3-bromobenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5103518.png)
![methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate](/img/structure/B5103519.png)
![N-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}benzenesulfonamide](/img/structure/B5103523.png)